![molecular formula C21H25N5O B6483677 5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1291870-29-5](/img/structure/B6483677.png)
5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its unusual stability. The compound also contains an amide functional group (-CONH2), which is often found in organic compounds such as proteins and pharmaceuticals .
Molecular Structure Analysis
The 1,2,3-triazole ring in the compound is a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of the amide functional group (-CONH2) suggests that the compound may exhibit hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the amide functional group. The triazole ring is aromatic and thus relatively stable, but can participate in reactions with electrophiles or nucleophiles. The amide group can participate in a variety of reactions, including hydrolysis and reductions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the triazole ring and the amide group. Generally, compounds containing these groups have moderate polarity and can form hydrogen bonds, which can affect properties like solubility and melting point .
Scientific Research Applications
- The compound has been investigated as a catalyst in organic transformations. For instance, it can participate in protodeboronation reactions, enabling the formal anti-Markovnikov alkene hydromethylation . Researchers have paired it with a Matteson–CH₂–homologation to achieve this valuable transformation. Applications extend to the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Catalysis and Synthetic Chemistry
Future Directions
properties
IUPAC Name |
5-(4-ethylanilino)-N-[(4-propan-2-ylphenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-4-15-7-11-18(12-8-15)23-20-19(24-26-25-20)21(27)22-13-16-5-9-17(10-6-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,27)(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSOAFUUWWZMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-ethylphenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide |
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